REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]=[CH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1.[OH2:15].[C:16]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:16][O:15][CH:3]([O:2][CH3:1])[CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
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1.36 g
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Type
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reactant
|
Smiles
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COC=CC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
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0.135 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
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The solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM and 10% aqueous potassium carbonate
|
Type
|
ADDITION
|
Details
|
The organic phase was poured through a hydrophobic fit
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(CC1=CC=C(C(=O)OC)C=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |